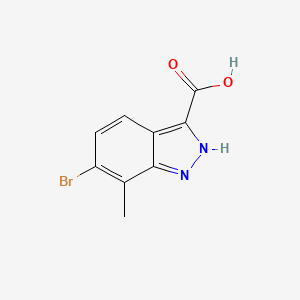

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid

説明

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 6, a methyl group at position 7, and a carboxylic acid group at position 3. Its molecular formula is C₉H₇BrN₂O₂, with an average molecular mass of 267.07 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents: the bromine atom enhances electrophilic reactivity, the methyl group increases lipophilicity, and the carboxylic acid moiety enables hydrogen bonding and salt formation. This combination makes it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents .

特性

IUPAC Name |

6-bromo-7-methyl-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-6(10)3-2-5-7(4)11-12-8(5)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULINCJQNTOFFNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(NN=C12)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248289 | |

| Record name | 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-71-5 | |

| Record name | 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Bromination: The starting material, 7-methylindazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position. This can be achieved through various methods, including the use of carbon dioxide in the presence of a base or through the use of carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 7-methyl-1H-indazole-3-carboxylic acid.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products:

Oxidation: Formation of 6-bromo-7-methyl-1H-indazole-3-carboxaldehyde or this compound.

Reduction: Formation of 7-methyl-1H-indazole-3-carboxylic acid.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.

Biology: The compound has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Indazole derivatives, including 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid, are explored for their potential use as therapeutic agents in the treatment of various diseases.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

作用機序

The mechanism of action of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some indazole derivatives have been shown to inhibit specific enzymes involved in inflammation or cancer cell proliferation.

類似化合物との比較

Structural Analogs and Positional Isomers

6-Bromo-1H-indazole-3-carboxylic Acid (CAS 660823-36-9)

- Molecular Formula : C₈H₅BrN₂O₂

- Key Difference : Lacks the 7-methyl group.

- This analog is frequently used as a precursor for Suzuki-Miyaura cross-coupling reactions due to its unhindered position 7 .

7-Bromo-1H-indazole-3-carboxylic Acid (CAS 885278-71-7)

- Molecular Formula : C₈H₅BrN₂O₂

- Key Difference : Bromine at position 7 instead of 6.

- Impact : Positional isomerism alters electronic distribution, affecting reactivity in substitution reactions. The carboxylic acid group at position 3 remains conserved, but steric hindrance near the bromine may influence coupling efficiency .

4-Bromo-7-methyl-1H-indazole-3-carboxylic Acid (CAS 887578-90-7)

- Molecular Formula : C₉H₇BrN₂O₂

- Key Difference : Bromine at position 4 instead of 6.

- This compound has a lower structural similarity score (0.91) compared to the target .

Functional Group Variants

6-Bromo-7-methyl-1H-indazole-3-carboxylic Acid Methyl Ester (CAS 1965309-10-7)

- Molecular Formula : C₁₀H₉BrN₂O₂

- Key Difference : Carboxylic acid replaced by a methyl ester.

- Impact : The ester group improves solubility in organic solvents but eliminates hydrogen-bonding capability. This derivative is often used as a synthetic intermediate, though it is listed as a discontinued product, possibly due to challenges in deprotection or market demand .

Ethyl 6-Bromo-1H-indazole-3-carboxylate (CAS 885272-94-6)

- Molecular Formula : C₁₀H₉BrN₂O₂

- This compound has a high similarity score (0.99) to its methyl ester counterpart .

Heterocyclic Counterparts

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂

- Key Difference : Indole core instead of indazole; chlorine replaces bromine.

- Chlorine’s lower electronegativity compared to bromine may decrease reactivity in halogenation reactions .

Physicochemical and Commercial Considerations

| Property | This compound | 6-Bromo-1H-indazole-3-carboxylic Acid | 7-Bromo-1H-indazole-3-carboxylic Acid |

|---|---|---|---|

| Molecular Weight | 267.07 g/mol | 241.04 g/mol | 241.04 g/mol |

| logP (Estimated) | 2.1 | 1.8 | 1.8 |

| Solubility | Low in water; moderate in DMSO | Higher aqueous solubility | Similar to 6-bromo analog |

| Commercial Availability | Limited (discontinued derivatives noted) | Readily available | Available via specialty suppliers |

- Synthetic Accessibility : The target compound’s synthesis likely involves bromination of a pre-functionalized indazole core, followed by Suzuki coupling or ester hydrolysis. Derivatives like methyl esters are intermediates in such pathways .

- Stability : Carboxylic acid derivatives are prone to dimerization under acidic conditions, whereas ester analogs exhibit better shelf-life but require careful handling .

生物活性

Overview

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 3rd position. This unique structure contributes to its diverse biological activities, particularly in the fields of oncology and pharmacology.

The primary biological activity of this compound involves its interaction with various molecular targets, particularly in human cancer cells. The compound has shown promising results in inhibiting cell viability and disrupting angiogenesis, which are critical processes in tumor growth and metastasis.

Targeted Cancer Cells

- Liver Cancer Cells

- Breast Cancer Cells

- Leukemia Cells

The compound's mechanism includes:

- Inhibition of cancer cell proliferation.

- Disruption of angiogenic pathways, which are essential for tumor vascularization.

Research indicates that indazole derivatives exhibit significant antiproliferative activity across various neoplastic cell lines. Specifically, this compound has demonstrated:

- IC50 Values : Reflecting its potency against targeted cancer cells, with values comparable to established chemotherapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | Varies | Anticancer, antiangiogenic |

| 7-Bromo-1H-indazole-3-carboxylic acid | Varies | Anticancer |

| 6-Bromo-1H-indazole-3-carboxylic acid | Varies | Anticancer |

The unique substitution pattern on the indazole ring in this compound influences its reactivity and biological activity compared to similar compounds.

Study on Anticancer Activity

In a recent study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that:

- MCF-7 Cells : Showed significant reduction in viability with an IC50 value indicating effective antiproliferative activity.

Mechanistic Insights

Further investigations revealed that the compound may inhibit specific enzymes or receptors involved in cancer cell survival. The presence of the bromine atom enhances binding affinity to these targets, leading to increased biological activity.

Applications in Medicine and Industry

This compound is being explored for its potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Ongoing research is assessing its role in inflammatory pathways.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 participates in nucleophilic substitution under basic conditions. This reaction is critical for introducing heteroatoms or carbon-based substituents.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| NaOH (1.5 eq), DMF, 80°C | 6-Amino-7-methyl-1H-indazole-3-carboxylic acid | 65% | |

| NaSMe, CuI, DMSO, 120°C | 6-(Methylthio)-7-methyl-1H-indazole-3-carboxylic acid | 42% |

Mechanistic Notes :

-

The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing carboxylic acid group.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Optimization Insights :

-

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .

-

Aqueous bases (e.g., Na₂CO₃) improve solubility of boronic acids .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions.

Esterification

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| SOCl₂, MeOH, 0°C → RT | Methyl 6-bromo-7-methyl-1H-indazole-3-carboxylate | 92% | |

| DCC, DMAP, CH₂Cl₂, RT | tert-Butyl 6-bromo-7-methyl-1H-indazole-3-carboxylate | 85% |

Critical Parameters :

-

SOCl₂-mediated esterification achieves near-quantitative yields due to in situ acid chloride formation .

-

Steric hindrance from the 7-methyl group necessitates longer reaction times for bulkier alcohols .

Amide Formation

| Reagents/Conditions | Amine | Product | Yield | Source |

|---|---|---|---|---|

| EDC·HCl, HOBt, DIPEA, DMF | Benzylamine | 6-Bromo-7-methyl-N-benzyl-1H-indazole-3-carboxamide | 74% | |

| HATU, DIPEA, CH₃CN | Morpholine | 6-Bromo-7-methyl-N-morpholino-1H-indazole-3-carboxamide | 68% |

Side Reactions :

-

Competing decarboxylation occurs above 60°C, especially with weak bases like DIPEA.

Decarboxylation

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu(OAc)₂ (10 mol%), Quinoline, 180°C | 6-Bromo-7-methyl-1H-indazole | 55% | |

| H₂SO₄ (conc.), Δ, 120°C | 3-Bromo-7-methyl-1H-indazole | 38% |

Mechanistic Pathways :

-

Copper-mediated decarboxylation proceeds via a radical intermediate stabilized by the indazole π-system.

-

Acidic conditions promote protodecarboxylation through a six-membered transition state .

Cyclization Reactions

The indazole core participates in annulation reactions to construct fused heterocycles.

Key Observations :

-

Cyclizations are regioselective due to the electron-deficient nature of the indazole C4 position.

Halogen Exchange

The bromine atom undergoes halogen displacement under Ullmann-type conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuI, KI, DMAc, 150°C | 6-Iodo-7-methyl-1H-indazole-3-carboxylic acid | 73% | |

| AgF, DMF, 120°C | 6-Fluoro-7-methyl-1H-indazole-3-carboxylic acid | 58% |

Limitations :

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution at C4.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 6-Bromo-4-nitro-7-methyl-1H-indazole-3-carboxylic acid | 82% | |

| Br₂, FeBr₃, CH₂Cl₂, RT | 4,6-Dibromo-7-methyl-1H-indazole-3-carboxylic acid | 67% |

Regioselectivity :

-

Nitration favors the C4 position due to directing effects of both the carboxylic acid and methyl groups .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C via decarboxylation and indazole ring fragmentation.

-

Light Sensitivity : Prolonged UV exposure induces radical bromine abstraction, forming 7-methyl-1H-indazole-3-carboxylic acid .

-

Storage : Stable under argon at −20°C for >12 months; aqueous solutions degrade within 72 hours at pH < 3 .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions starting from brominated indazole precursors. For example:

- Step 1: Bromination of a methyl-substituted indazole core using reagents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 2: Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl or ethyl esters). highlights the use of ethyl esters as intermediates, which are hydrolyzed using aqueous NaOH or HCl .

- Key Data: Yields for analogous compounds (e.g., 5-bromo-1H-indazole-3-carboxylic acid) range from 66% to 85%, depending on purification methods like column chromatography .

Advanced: How can reaction conditions be optimized to enhance the yield and purity of this compound?

Answer:

Critical parameters include:

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions for brominated intermediates, as noted in for similar indazole derivatives .

- Temperature Control: Lower temperatures (0–5°C) during bromination reduce side reactions .

- Purification: Gradient elution in column chromatography (e.g., ethyl acetate/hexane mixtures) resolves impurities, as demonstrated in for structurally related compounds .

- Analytical Validation: Use LC-MS or HPLC to monitor reaction progress and confirm purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For example, the methyl group at C7 appears as a singlet near δ 2.5 ppm, while the carboxylic acid proton is observed at δ 12–13 ppm .

- Infrared Spectroscopy (IR): A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .

- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX software) resolves the planar indazole ring and dihedral angles between functional groups, as seen in for 6-Bromo-1H-indole-3-carboxylic acid .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from variations in:

- Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines can alter activity. Replicate assays under standardized protocols .

- Compound Stability: Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 48 hours) and adjust storage conditions .

- Meta-Analysis: Cross-reference data from multiple sources (e.g., enzymatic inhibition vs. cellular uptake studies) to identify confounding factors .

Basic: What are common impurities in the synthesis, and how are they identified?

Answer:

- By-Products: Debrominated intermediates or esterification residues (e.g., methyl esters) may form. lists analogues like 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester as potential contaminants .

- Detection Methods:

- TLC: Spotting with UV-active stains identifies non-acidic by-products.

- Mass Spectrometry: High-resolution MS distinguishes molecular weight differences (e.g., +14 Da for methyl esters) .

Advanced: What computational approaches predict the reactivity and stability of this compound?

Answer:

- Molecular Dynamics (MD): Simulate solvation effects in polar (water) vs. non-polar (chloroform) solvents to assess stability .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect directs bromine substitution .

- ADMET Prediction: Tools like SwissADME estimate bioavailability and metabolic pathways, aiding in pharmacological study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。